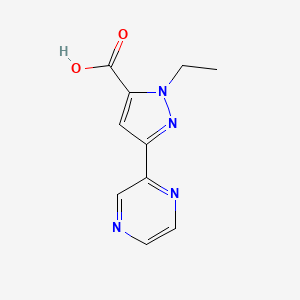
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a heterocyclic compound that contains a pyrazole ring and a pyrazine ring . Pyrazole is a five-membered ring with two nitrogen atoms, and pyrazine is a six-membered ring with two nitrogen atoms . These types of compounds are often used in medicinal chemistry due to their diverse functionality and stereochemical complexity .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” would be characterized by the presence of a pyrazole ring and a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring also with two nitrogen atoms .Applications De Recherche Scientifique
Antiviral Activity
This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar heterocyclic structure, have been found to possess significant antiviral activities. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and other viruses . By analogy, the pyrazole moiety in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is well-documented, with various compounds exhibiting this activity . The structural similarity of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid to these bioactive molecules suggests that it may also serve as a lead compound in the development of new anti-inflammatory agents.
Anticancer Research
Indole derivatives have been associated with anticancer properties, targeting various pathways involved in cancer progression . The pyrazole ring in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be modified to enhance its interaction with cancer targets, potentially leading to novel anticancer therapies.
Antimicrobial Properties
The antimicrobial activity of indole derivatives extends to combating bacteria and fungi . Given the structural features of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, it could be investigated for its efficacy against a range of microbial pathogens, contributing to the fight against antibiotic resistance.
Antitubercular Agents
Pyrazinamide is a cornerstone drug in tuberculosis therapy. Derivatives of pyrazine, such as 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, could be synthesized and evaluated for their antitubercular activity, potentially offering new treatments for this global health challenge .
Enzyme Inhibition
Compounds containing the pyrrolidine ring have been reported to inhibit enzymes effectively . Although 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid does not contain this ring, its pyrazole counterpart could be investigated for similar enzyme inhibitory activities, which are crucial in drug discovery for various diseases.
Neuroprotective Effects
Indole derivatives have shown neuroprotective effects, which are vital in treating neurodegenerative diseases . The pyrazole analog, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, might be explored for its potential to protect neuronal cells, contributing to the development of neuroprotective drugs.
Antidiabetic Activity
The presence of indole derivatives in antidiabetic drugs highlights their significance in managing diabetes . The structural framework of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid could be optimized to enhance its interaction with biological targets involved in diabetes, thus aiding in the creation of new antidiabetic medications.
Propriétés
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-14-9(10(15)16)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPMFXNVBZQSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



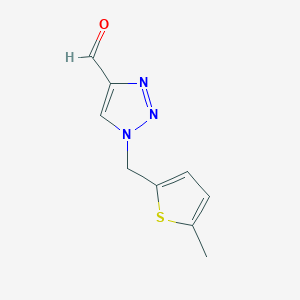
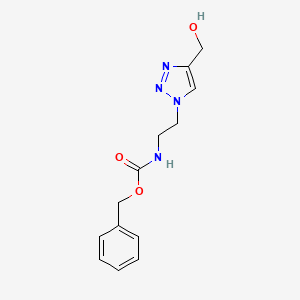
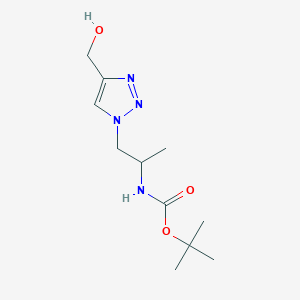

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)



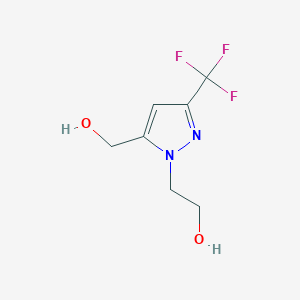
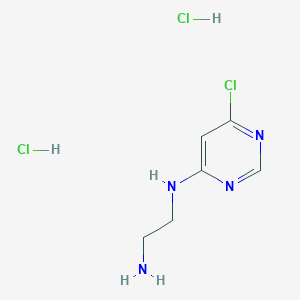

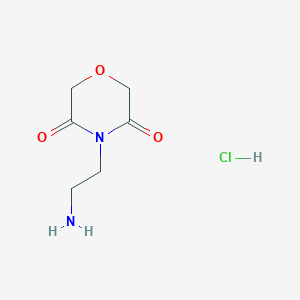

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)